molecular formula C13H9ClN2O4 B6393231 5-(3-Carbamoyl-4-chlorophenyl)-6-hydroxynicotinic acid CAS No. 1261936-61-1

5-(3-Carbamoyl-4-chlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6393231
CAS No.: 1261936-61-1
M. Wt: 292.67 g/mol
InChI Key: NFPZPMYVZMMQEM-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a carbamoyl group, a chlorine atom, and a hydroxyl group attached to a nicotinic acid backbone

Properties

IUPAC Name

5-(3-carbamoyl-4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-9(10)11(15)17)8-4-7(13(19)20)5-16-12(8)18/h1-5H,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPZPMYVZMMQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688168
Record name 5-(3-Carbamoyl-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-61-1
Record name 5-(3-Carbamoyl-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-carbamoyl-4-chlorophenylboronic acid.

    Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable nicotinic acid derivative under palladium-catalyzed conditions.

    Hydroxylation: The resulting intermediate is further hydroxylated to introduce the hydroxyl group at the 6-position of the nicotinic acid ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone derivative.

    Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 5-(3-carbamoyl-4-chlorophenyl)-6-ketonicotinic acid.

    Reduction: Formation of 5-(3-aminomethyl-4-chlorophenyl)-6-hydroxynicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for organic reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in drug discovery and development as a lead compound for new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.

Comparison with Similar Compounds

  • 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid
  • 3-(3-Carbamoyl-4-chlorophenyl)-5-methoxybenzoic acid
  • 3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid

Comparison:

    Structural Differences: The presence of different substituents such as fluorine, methoxy, or trifluoromethyl groups in similar compounds.

    Unique Properties: 5-(3-Carbamoyl-4-chlorophenyl)-6-hydroxynicotinic acid is unique due to the hydroxyl group at the 6-position, which can influence its reactivity and interactions with biological targets.

    Applications: While similar compounds may have overlapping applications, the specific functional groups can impart unique properties that make this compound particularly suitable for certain applications, such as its potential use in medicinal chemistry for developing enzyme inhibitors.

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